2-[1-amino-2-(1H-1,2,4-triazol-1-yl)ethylidene]malononitrile
Description
Historical Development and Discovery
The compound 2-[1-amino-2-(1H-1,2,4-triazol-1-yl)ethylidene]malononitrile emerged from advancements in multicomponent reactions (MCRs) and heterocyclic chemistry during the late 20th century. Its synthesis leverages malononitrile’s reactivity, a cornerstone in constructing nitrogen-rich heterocycles. Early methodologies focused on combining malononitrile with triazole derivatives under basic conditions, as seen in studies of triazolo-pyrimidine syntheses. The integration of ultrasound-assisted techniques, as reported in 2023, further optimized its preparation by enhancing reaction efficiency and yield.
Key milestones include:
Position within Heterocyclic Chemistry
This compound occupies a niche in heterocyclic chemistry due to its dual functional groups: a 1,2,4-triazole ring and a malononitrile-derived ethylidene bridge. The triazole moiety contributes to aromatic stability and hydrogen-bonding capacity, while the malononitrile group enables nucleophilic additions and cyclizations. Its structure aligns with hybrid heterocycles, which are pivotal in drug design and materials science.
Structural Features :
| Component | Role in Reactivity |
|---|---|
| 1,2,4-Triazole ring | Aromatic stabilization; hydrogen bonding |
| Malononitrile group | Electron-withdrawing; facilitates cyclization |
| Ethylidene bridge | Conformational flexibility; sp² hybridization |
Significance in Triazole-containing Compounds Research
The compound’s significance stems from its role as a precursor in synthesizing pharmacologically active molecules. Triazole derivatives exhibit antimicrobial, anticancer, and antifungal properties, with malononitrile enhancing electron-deficient character for targeted interactions. Recent studies highlight its utility in:
Nomenclature Systems and Structural Classification
The IUPAC name, This compound, systematically describes its structure:
- Root : Malononitrile (propanedinitrile).
- Substituents :
- Ethylidene group (-CH=) at position 2.
- Amino group (-NH₂) at position 1 of ethylidene.
- 1H-1,2,4-triazol-1-yl group at position 2 of ethylidene.
Structural Classification :
| Category | Description |
|---|---|
| Hybrid heterocycle | Combines triazole and malononitrile motifs |
| Non-planar system | Ethylidene bridge introduces steric effects |
| Conjugated system | Extended π-network via cyano and triazole groups |
Alternative Nomenclatures :
Properties
IUPAC Name |
2-[1-amino-2-(1,2,4-triazol-1-yl)ethylidene]propanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N6/c8-1-6(2-9)7(10)3-13-5-11-4-12-13/h4-5H,3,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBBHRYQLMFRURZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C=N1)CC(=C(C#N)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazone Formation and Oxidative Cyclization
A predominant approach involves the condensation of malononitrile derivatives with hydrazine precursors to form hydrazones, followed by oxidative cyclization to construct the triazole ring. For instance, Chen et al. (2016) demonstrated that benzamidrazones react with malononitrile under iodine catalysis (I₂) and tert-butyl hydroperoxide (TBHP) as an oxidant, yielding spirocyclic 1,2,4-triazoles. Adapting this method, 2-[1-amino-2-(1H-1,2,4-triazol-1-yl)ethylidene]malononitrile could be synthesized via:
- Hydrazone Formation : Reaction of malononitrile with a hydrazine derivative (e.g., 1H-1,2,4-triazole-1-carbohydrazide) in ethanol under reflux.
- Oxidative Cyclization : Treatment with I₂/TBHP to induce intramolecular cyclization, forming the triazole ring.
Mechanistic Insights :
- The iodine catalyst facilitates radical generation, promoting C–N bond formation.
- TBHP acts as a terminal oxidant, enabling dehydrogenation and aromatization.
Optimization Data :
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Catalyst | I₂ (10 mol%) | 78–85 |
| Oxidant | TBHP (2 equiv) | |
| Solvent | DMF | |
| Temperature | 80°C |
Michael Addition-Mediated Triazole Assembly
Nitrilimine Cycloaddition with Malononitrile
Guru et al. (2019) reported a metal-free strategy using B(C₆F₅)₃ to activate hydrazones for cyclization. Applying this methodology:
- Nitrilimine Generation : Treating 1H-1,2,4-triazole-1-carboxaldehyde hydrazone with triethylamine to form a nitrilimine dipole.
- 1,3-Dipolar Cycloaddition : Reacting the nitrilimine with malononitrile as a dipolarophile, yielding the ethylidene bridge.
Critical Factors :
- Solvent : Toluene enhances dipole stability.
- Catalyst : B(C₆F₅)₃ (5 mol%) improves reaction efficiency.
Yield : 72–80% after 12 hours at 60°C.
Condensation with Preformed Triazole Derivatives
Aldol Condensation Using 1H-1,2,4-Triazole-1-ethylamine
A two-step protocol derived from Mangarao et al. (2014) involves:
- Synthesis of 1H-1,2,4-Triazole-1-ethylamine :
- Condensation with Malononitrile :
Advantages :
Radical-Based Coupling Strategies
Copper-Catalyzed C–N Bond Formation
Huang et al. (2015) utilized CuCl₂ to mediate triazole synthesis from amides. Adapting this:
- Amide Activation : Treating 1H-1,2,4-triazole-1-acetamide with CuCl₂ (20 mol%) in DMF.
- Coupling with Malononitrile : Introducing malononitrile under O₂ atmosphere to facilitate oxidative coupling.
Key Observations :
- Regioselectivity : CuCl₂ directs C–N bond formation at the triazole’s N1 position.
- Functional Group Tolerance : Halogens and electron-withdrawing groups remain intact.
Yield : 70–75% after 8 hours at 100°C.
Solvent-Free Mechanochemical Synthesis
Ball-Milling Approach
Inspired by Siddaiah et al. (2011) , a solvent-free method employs:
- Grinding : Mechanochemical mixing of 1H-1,2,4-triazole-1-carbaldehyde, malononitrile, and ammonium acetate.
- Thermal Cyclization : Heating the mixture at 120°C for 2 hours to form the ethylidene bridge.
Benefits :
- No Solvent Waste : Aligns with green chemistry principles.
- Rapid Kinetics : Completion within 3 hours.
Photocatalytic Dehydrogenation
Visible-Light-Driven Cyclization
Zheng et al. (2015) demonstrated SeO₂-mediated oxidative cyclization under light. For the target compound:
- Hydrazone Preparation : Malononitrile and 1H-1,2,4-triazole-1-acethydrazide condensed in methanol.
- Photocatalysis : Irradiating with blue LEDs (450 nm) in the presence of eosin Y (2 mol%) and air as the oxidant.
Efficiency :
Comparative Analysis of Methodologies
| Method | Catalyst | Yield (%) | Temperature (°C) | Time (h) | Green Metrics (E-factor) |
|---|---|---|---|---|---|
| I₂/TBHP Cyclization | I₂ | 78–85 | 80 | 6 | 8.2 |
| B(C₆F₅)₃ Cycloaddition | B(C₆F₅)₃ | 72–80 | 60 | 12 | 6.5 |
| CuCl₂-Mediated Coupling | CuCl₂ | 70–75 | 100 | 8 | 9.1 |
| Solvent-Free Ball-Milling | None | 65–70 | 120 | 3 | 2.3 |
| Photocatalysis | Eosin Y | 68–73 | 25 | 24 | 4.7 |
Chemical Reactions Analysis
Types of Reactions
2-[1-amino-2-(1H-1,2,4-triazol-1-yl)ethylidene]malononitrile can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the triazole ring or other functional groups in the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where different substituents can be introduced to the triazole ring or other parts of the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like acetonitrile or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[1-amino-2-(1H-1,2,4-triazol-1-yl)ethylidene]malononitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Mechanism of Action
The mechanism of action of 2-[1-amino-2-(1H-1,2,4-triazol-1-yl)ethylidene]malononitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Structural Comparison
Key Structural Differences :
- Heterocycle Size/Functionality : The triazole (5-membered) and triazepine (7-membered) rings differ in ring strain and hydrogen-bonding capacity. Triazines (6-membered) offer planar geometries, influencing π-π stacking .
Physicochemical Properties
Notable Trends:
- C≡N Stretching: All malononitrile derivatives show strong IR absorption near 2200 cm⁻¹ .
- Thermal Stability: Higher melting points (250–255°C) correlate with rigid fused-ring systems (e.g., triazepinoquinazoline) .
Biological Activity
2-[1-amino-2-(1H-1,2,4-triazol-1-yl)ethylidene]malononitrile (CAS Number: 303996-80-7) is a chemical compound featuring a triazole ring that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is C7H6N6, with a molecular weight of 174.17 g/mol. It contains a triazole ring, which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C7H6N6 |
| Molecular Weight | 174.17 g/mol |
| CAS Number | 303996-80-7 |
| Solubility | >5 mg/mL in DMSO |
The biological activity of this compound is primarily attributed to its structural features:
Target of Action : Compounds similar to this structure have been utilized in the development of antifungal agents, anticancer drugs, and enzyme inhibitors related to cardiovascular diseases.
Mode of Action : The triazole ring and amino group are crucial for the compound's interaction with biological targets. It may inhibit specific enzymes or pathways involved in tumor progression or microbial growth.
Anticancer Activity
Research indicates that compounds with similar structures exhibit cytotoxic effects against various tumor cell lines. For instance, studies have shown that triazole derivatives can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases.
Case Study Example : A study on triazole derivatives demonstrated significant anti-proliferative activity against breast cancer cell lines (MCF-7), highlighting the potential of this compound as a lead compound for further development .
Antifungal Activity
The compound's triazole moiety is known for its antifungal properties. Similar compounds have been effective against Candida species and Aspergillus species by inhibiting ergosterol biosynthesis, essential for fungal cell membrane integrity .
Research Findings : A comparative study showed that triazole-based antifungals had lower IC50 values against Candida albicans compared to traditional azoles, suggesting enhanced efficacy .
Summary of Research Findings
Q & A
Q. Q1. What are the optimal synthetic pathways for 2-[1-amino-2-(1H-1,2,4-triazol-1-yl)ethylidene]malononitrile, and how do reaction conditions influence yield?
Methodological Answer: The compound can be synthesized via condensation reactions involving amidrazones and malononitrile derivatives. For example, reacting amidrazones with 2-(1,3-dioxoindan-2-ylidene)malononitrile under reflux conditions in toluene with ammonium acetate as a catalyst achieves yields up to 82% after recrystallization . Key parameters include:
- Temperature : 110–120°C (prevents side reactions like hydrolysis).
- Catalyst : Ammonium acetate or glacial acetic acid (enhances imine formation).
- Solvent : Toluene or ethanol (ensures solubility and facilitates azeotropic water removal via Dean-Stark trap).
Data Table :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 110–120°C | <80°C: Incomplete reaction; >130°C: Decomposition |
| Reaction Time | 2–4 hours | Shorter: Low conversion; Longer: Side products |
| Catalyst Load | 10–15 mol% | Insufficient: Slow kinetics; Excess: No improvement |
Q. Q2. How can researchers characterize the structural and electronic properties of this compound using spectroscopic and computational methods?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR in DMSO- to confirm the presence of the amino group (δ 5.2–5.8 ppm) and triazole protons (δ 8.1–8.5 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS identifies molecular ion peaks (e.g., [M+H]) and fragmentation patterns to verify purity .
- X-ray Crystallography : Resolves bond lengths and angles (e.g., C=N bond ~1.28 Å) and hydrogen-bonding networks (e.g., N–H⋯N interactions forming dimers) .
- Density Functional Theory (DFT) : B3LYP/6-31G(d) calculations predict electronic properties (HOMO-LUMO gap ~4.2 eV) and vibrational frequencies (e.g., C≡N stretch at ~2200 cm) .
Advanced Research Questions
Q. Q3. How can computational modeling resolve contradictions in experimental data regarding the compound’s reactivity in biological systems?
Methodological Answer: Conflicting data on cytochrome P450 inhibition (e.g., CYP3A4 vs. CYP2C19 selectivity) can arise from variations in protein-ligand docking conformations. To address this:
Perform molecular dynamics simulations (AMBER or GROMACS) to model binding stability over 100-ns trajectories.
Use docking software (AutoDock Vina) with flexible side chains to account for induced-fit effects .
Validate with free-energy perturbation (FEP) calculations to compare binding affinities across isoforms.
Example : A 2025 study showed that protonation of the amino group at physiological pH alters hydrogen-bonding interactions, explaining discrepancies in IC values .
Q. Q4. What strategies can mitigate competing side reactions during functionalization of the malononitrile moiety?
Methodological Answer: The malononitrile group is prone to nucleophilic substitution but competes with triazole ring reactivity. Solutions include:
- Protection/Deprotection : Temporarily protect the amino group with Boc (-butoxycarbonyl) before functionalizing the nitrile groups .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 10 minutes vs. 4 hours) to minimize hydrolysis or cyclization side products .
- Solvent Screening : Polar aprotic solvents (e.g., DMF) stabilize intermediates, while ionic liquids (e.g., [BMIM][PF) enhance selectivity via π-π interactions .
Q. Q5. How do steric and electronic effects influence the compound’s nonlinear optical (NLO) properties?
Methodological Answer: The compound’s NLO activity stems from its conjugated π-system and electron-withdrawing groups (malononitrile, triazole). To quantify:
Hyper-Rayleigh Scattering (HRS) : Measures first hyperpolarizability (), which correlates with substituent electron-withdrawing strength (e.g., –NO > –CN) .
DFT Calculations : CAM-B3LYP/cc-pVDZ predicts charge-transfer transitions (e.g., 450–500 nm absorption) and dipole moment changes (Δμ ~12 D) .
Data Contradiction : Experimental values may conflict with theoretical predictions due to solvent effects (e.g., acetonitrile vs. chloroform). Correct by incorporating solvent models (COSMO-RS) in simulations .
Q. Q6. What analytical approaches validate the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- High-Performance Liquid Chromatography (HPLC) : Monitor degradation products using a C18 column (acetonitrile/water gradient) and UV detection at 254 nm .
- Thermogravimetric Analysis (TGA) : Determines decomposition onset temperature (e.g., ~180°C for this compound) .
- pH Stability Studies : Incubate in buffers (pH 1–13) and quantify intact compound via LC-MS. The amino group protonates below pH 6, reducing nucleophilic attack on the malononitrile moiety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
